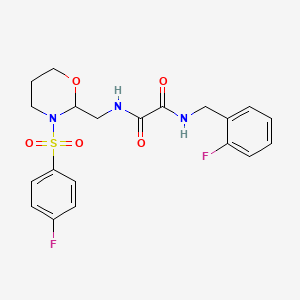

![molecular formula C20H18ClFN2O4S2 B2538965 N-(3,4-二甲苯基)-1-[(3-氧代-3,4-二氢-2H-1,4-苯并噻嗪-2-基)羰基]哌啶-3-甲酰胺 CAS No. 1116017-45-8](/img/structure/B2538965.png)

N-(3,4-二甲苯基)-1-[(3-氧代-3,4-二氢-2H-1,4-苯并噻嗪-2-基)羰基]哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

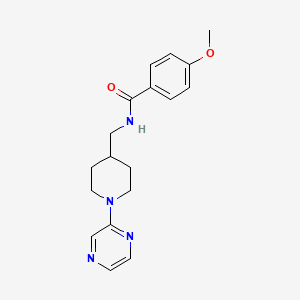

The compound "N-(3,4-dimethylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide" is a chemically synthesized molecule that likely exhibits a complex structure with potential biological activity. The presence of a piperidine ring, a benzothiazine moiety, and a carboxamide group suggests that this compound could be involved in various chemical reactions and may have specific physical and chemical properties that could make it of interest in pharmaceutical research.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, substituted piperidines have been obtained from N,N-Bis[(benzotriazol-1-yl)methyl]amines through reactions with allyltrimethylsilanes . Additionally, the synthesis of carbon-14 labelled piperidine derivatives has been described, where the radioisotope is introduced via an aryllithium reaction with 14CO2 . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the introduction of a bulky moiety in the para position of benzamide derivatives has been shown to substantially increase anti-acetylcholinesterase activity . The basic quality of the nitrogen atom in the piperidine ring is also significant for activity . The compound of interest contains a piperidine ring, which suggests that its molecular structure could be optimized for specific biological activities by modifying certain functional groups.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. Enantioselective Lewis basic catalysts derived from l-piperazine-2-carboxylic acid have been developed for the hydrosilylation of N-aryl imines, indicating that piperidine rings can be involved in catalysis . The presence of a carboxamide group in the compound could also imply reactivity with nucleophiles or electrophiles, potentially leading to the formation of various reaction products.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For instance, the introduction of different groups at the nitrogen atom of benzamide can dramatically enhance activity, which could be related to changes in solubility, stability, or reactivity . The compound "N-(3,4-dimethylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide" likely has unique properties due to its specific substituents, which could be explored for potential applications in drug development.

科学研究应用

电压门控骨骼肌钠离子通道阻滞剂

托卡因的构象受限类似物,如 1-苄基-N-(2,6-二甲苯基)哌啶-3-甲酰胺,已被设计和合成,用作电压门控骨骼肌钠离子通道阻滞剂。这些化合物显示出效能和依赖使用阻滞的显着增加,表明在抗肌强直剂的开发中具有潜在应用 (Catalano 等人,2008)。

CB1 大麻素受体相互作用

N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺 (SR141716;1) 是 CB1 大麻素受体的有效且选择性拮抗剂。对其与受体分子相互作用的研究导致了 CB1 受体配体的统一药效团模型的开发,表明在设计大麻素受体拮抗剂中具有重要作用 (Shim 等人,2002)。

针对乳腺肿瘤转移的尿激酶受体靶向

通过虚拟筛选,已经确定了靶向尿激酶受体 (uPAR) 的化合物,如 N-(3,5-二甲苯基)-1-(4-异丙苯基)-5-(哌啶-4-基)-1H-吡唑-4-甲酰胺。这些化合物已显示出阻断血管生成和抑制乳腺肿瘤转移的潜力,为开发抗癌治疗剂奠定了基础 (Wang 等人,2011)。

杂环甲酰胺作为抗精神病剂

杂环甲酰胺的合成和评估,特别是关注 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,已证明具有显着的抗乙酰胆碱酯酶 (anti-AChE) 活性。这项研究表明在开发抗痴呆药物中具有潜在应用,突出了此类化合物在解决神经退行性疾病中的相关性 (Sugimoto 等人,1990)。

属性

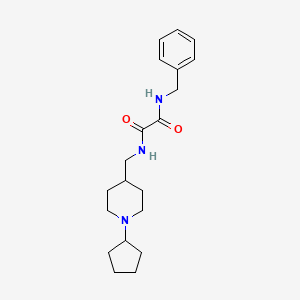

IUPAC Name |

N-[(2-chloro-4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O4S2/c1-24(30(26,27)16-7-5-15(28-2)6-8-16)18-9-10-29-19(18)20(25)23-12-13-3-4-14(22)11-17(13)21/h3-11H,12H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPKYDLBSWLROO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NCC2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B2538882.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538883.png)

![N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538885.png)

![(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2538893.png)

![(Z)-N-[3-[[acetyl(methyl)amino]methyl]phenyl]-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2538894.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2538896.png)

![(E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2538897.png)

![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)

![2-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2538904.png)